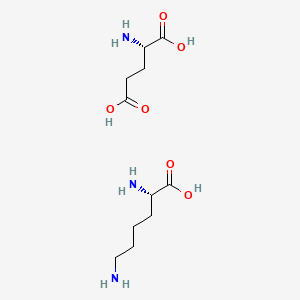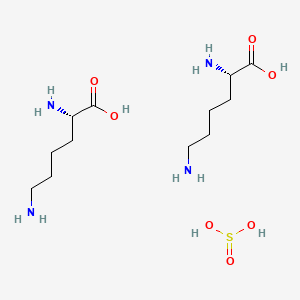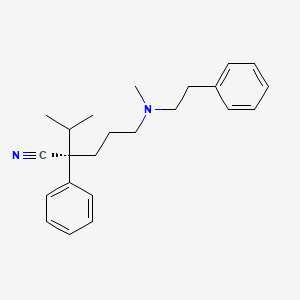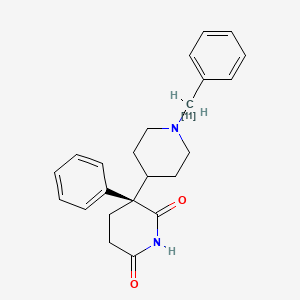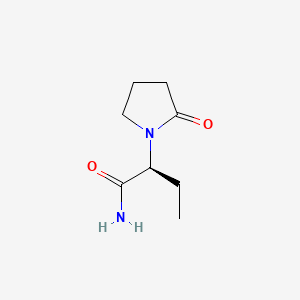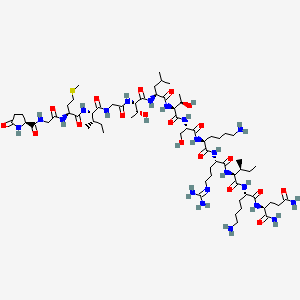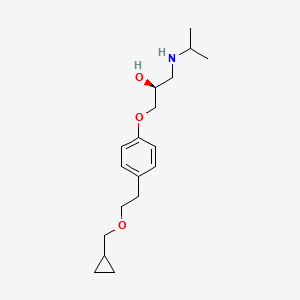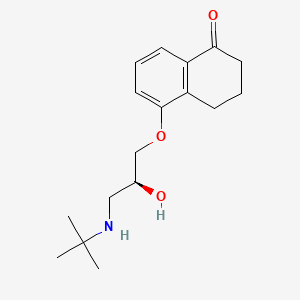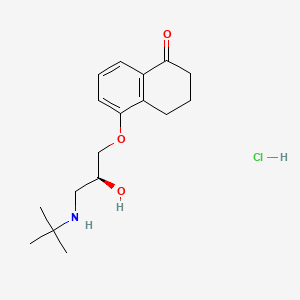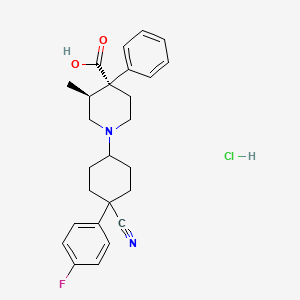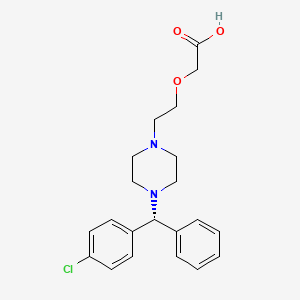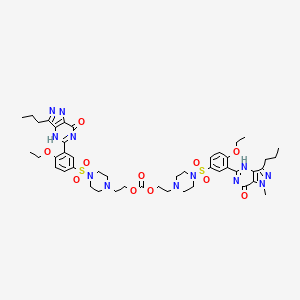
Lodenafil carbonate
Overview
Description
Lodenafil Carbonate is a novel phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. It is formulated as a prodrug in the form of a carbonate ester dimer, which breaks down in the body to form two molecules of the active drug, lodenafil . This formulation has higher oral bioavailability than the parent drug .
Mechanism of Action
Target of Action
Lodenafil carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels within cells .
Mode of Action
This inhibition facilitates sustained smooth muscle relaxation and blood vessel dilation, thereby promoting and maintaining an erection sufficient for sexual intercourse .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway . In this pathway, nitric oxide stimulates the production of cGMP, which in turn causes smooth muscle relaxation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP concentration within cells. This results in sustained smooth muscle relaxation and increased blood flow .
Pharmacokinetics
This compound is formulated as a prodrug in the form of the carbonate ester dimer, which breaks down in the body to form two molecules of the active drug, lodenafil . This formulation has higher oral bioavailability than the parent drug . The mean pharmacokinetic parameters for lodenafil are a maximum concentration time (tmax) of 1.6 hours and a half-life (t1/2) of 3.3 hours .
Result of Action
The primary result of this compound’s action is the promotion and maintenance of an erection sufficient for sexual intercourse . This is achieved through the inhibition of PDE5, which leads to an increase in cGMP concentration, causing smooth muscle relaxation and increased blood flow .
Biochemical Analysis
Biochemical Properties
Lodenafil carbonate plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection . This compound interacts with PDE5, preventing the degradation of cGMP, which is crucial for its therapeutic effects .
Cellular Effects
This compound influences various cellular processes, particularly in smooth muscle cells. By inhibiting PDE5, it increases cGMP levels, which in turn activates protein kinase G (PKG). This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of cGMP .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active lodenafil molecules, which then inhibit PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation within cells . The increased cGMP levels activate PKG, which phosphorylates various proteins involved in smooth muscle relaxation. This process ultimately results in enhanced blood flow to the corpus cavernosum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its ability to increase cGMP levels and promote smooth muscle relaxation, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively increases cGMP levels and induces smooth muscle relaxation without significant adverse effects . At higher doses, this compound can cause toxic effects, including hypotension and other cardiovascular issues . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is metabolized in the body to produce two active lodenafil molecules. This metabolism involves the hydrolysis of the carbonate ester bond, releasing the active drug . The metabolic pathways of this compound also involve interactions with various enzymes, including esterases, which facilitate its conversion to the active form . The increased levels of cGMP resulting from PDE5 inhibition affect metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. Once inside the cells, it is hydrolyzed to release active lodenafil molecules . The distribution of this compound and its active form is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property enhances its therapeutic effects by ensuring adequate concentrations at the target sites .
Subcellular Localization
The subcellular localization of this compound and its active form is primarily within the cytoplasm, where it interacts with PDE5 . The compound does not require specific targeting signals or post-translational modifications for its activity. Its localization within the cytoplasm allows it to effectively inhibit PDE5 and increase cGMP levels, leading to smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lodenafil Carbonate involves multiple steps, starting from the preparation of the parent compound, lodenafilThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lodenafil Carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The carbonate ester group is hydrolyzed in the body to release the active drug, lodenafil.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Organic solvents: Such as dichloromethane and ethanol.
Catalysts: Including acids and bases to facilitate specific reactions.
Controlled temperatures: To optimize reaction rates and yields.
Major Products Formed
The major product formed from the hydrolysis of this compound is lodenafil, which is the active compound responsible for its therapeutic effects .
Scientific Research Applications
Lodenafil Carbonate has been extensively studied for its applications in various fields:
Medicine: Primarily used for the treatment of erectile dysfunction.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
- Udenafil
- Mirodenafil
Sildenafil: (Viagra)
Tadalafil: (Cialis)
Vardenafil: (Levitra)
Uniqueness
Lodenafil Carbonate is unique due to its formulation as a prodrug, which enhances its oral bioavailability compared to other phosphodiesterase type 5 inhibitors . This characteristic allows for more efficient absorption and prolonged therapeutic effects .
Properties
IUPAC Name |
bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUCRDXZXLFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H62N12O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192906 | |
| Record name | Lodenafil carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398507-55-6 | |
| Record name | Lodenafil carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398507-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lodenafil carbonate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398507556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodenafil carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11927 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lodenafil carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODENAFIL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X84F932D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



